molecular formula C9H4Cl2O2 B2593884 (3,5-Dichloro-phenyl)-propynoic acid CAS No. 1343152-27-1

(3,5-Dichloro-phenyl)-propynoic acid

Cat. No.: B2593884
CAS No.: 1343152-27-1
M. Wt: 215.03
InChI Key: PRBZLPHEMWDINW-UHFFFAOYSA-N
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Description

(3,5-Dichloro-phenyl)-propynoic acid is an organic compound characterized by the presence of a propynoic acid group attached to a dichlorophenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-Dichloro-phenyl)-propynoic acid typically involves the reaction of 3,5-dichlorobenzaldehyde with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The final product is typically obtained through large-scale crystallization and drying processes.

Chemical Reactions Analysis

Types of Reactions

(3,5-Dichloro-phenyl)-propynoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the propynoic acid group to an alkene or alkane.

    Substitution: The dichlorophenyl ring can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or ammonia (NH3) are employed under basic conditions.

Major Products Formed

    Oxidation: Formation of 3,5-dichlorobenzoic acid or 3,5-dichlorobenzophenone.

    Reduction: Formation of 3,5-dichlorophenylpropene or 3,5-dichlorophenylpropane.

    Substitution: Formation of 3,5-dichloroaniline or 3,5-dichlorophenol derivatives.

Scientific Research Applications

(3,5-Dichloro-phenyl)-propynoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3,5-Dichloro-phenyl)-propynoic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,5-Dichlorophenyl)propionic acid
  • 3,5-Dichlorobenzoic acid
  • 3,5-Dichlorophenylacetylene

Uniqueness

(3,5-Dichloro-phenyl)-propynoic acid is unique due to the presence of both the dichlorophenyl ring and the propynoic acid group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

3-(3,5-dichlorophenyl)prop-2-ynoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4Cl2O2/c10-7-3-6(1-2-9(12)13)4-8(11)5-7/h3-5H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRBZLPHEMWDINW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)C#CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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